2-Amino-5-bromo-4-fluorobenzoic acid
Overview
Description
2-Amino-5-bromo-4-fluorobenzoic acid is an organic compound with the molecular formula C₇H₅BrFNO₂ and a molecular weight of 234.02 g/mol . It is a derivative of benzoic acid, characterized by the presence of amino, bromo, and fluoro substituents on the benzene ring. This compound is used as an intermediate in organic synthesis and has various applications in scientific research and industry .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-5-bromo-4-fluorobenzoic acid can be achieved through several methods. One common approach involves the bromination of 2-Amino-4-fluorobenzoic acid using brominating agents such as N-bromosuccinimide (NBS) or bromine . The reaction typically occurs under mild conditions, often in the presence of a solvent like acetic acid or dichloromethane .
Another method involves the use of 4-fluoroaniline as a starting material. This compound undergoes a series of reactions, including condensation with hydrated chloral and oxammonium hydrochloride, followed by cyclization in concentrated sulfuric acid and oxidation under alkaline conditions to yield this compound .
Industrial Production Methods
Industrial production of this compound typically involves large-scale bromination reactions. The process is optimized for high yield and purity, with careful control of reaction conditions to minimize by-products and ensure consistent quality .
Chemical Reactions Analysis
Types of Reactions
2-Amino-5-bromo-4-fluorobenzoic acid undergoes various chemical reactions, including:
Substitution Reactions: The amino, bromo, and fluoro groups on the benzene ring can participate in nucleophilic and electrophilic substitution reactions.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Common Reagents and Conditions
N-Bromosuccinimide (NBS): Used for bromination reactions.
Hydrated Chloral and Oxammonium Hydrochloride: Used in the condensation step of the synthesis.
Concentrated Sulfuric Acid: Used for cyclization reactions.
Oxidizing Agents: Such as hydrogen peroxide, used in oxidation reactions.
Major Products Formed
The major products formed from these reactions include various substituted benzoic acids and their derivatives, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
2-Amino-5-bromo-4-fluorobenzoic acid has several applications in scientific research:
Mechanism of Action
The mechanism of action of 2-Amino-5-bromo-4-fluorobenzoic acid involves its interaction with specific molecular targets and pathways. The amino, bromo, and fluoro groups on the benzene ring can influence the compound’s reactivity and binding affinity to various enzymes and receptors . These interactions can modulate biochemical processes and pathways, leading to the compound’s observed effects .
Comparison with Similar Compounds
Similar Compounds
Uniqueness
2-Amino-5-bromo-4-fluorobenzoic acid is unique due to the specific arrangement of its substituents, which confer distinct chemical and physical properties.
Properties
IUPAC Name |
2-amino-5-bromo-4-fluorobenzoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5BrFNO2/c8-4-1-3(7(11)12)6(10)2-5(4)9/h1-2H,10H2,(H,11,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RPHQHEBXMAGQKB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=CC(=C1Br)F)N)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5BrFNO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90651707 | |
Record name | 2-Amino-5-bromo-4-fluorobenzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90651707 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
234.02 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
143945-65-7 | |
Record name | 2-Amino-5-bromo-4-fluorobenzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90651707 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-Amino-5-bromo-4-fluoro-benzoic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.